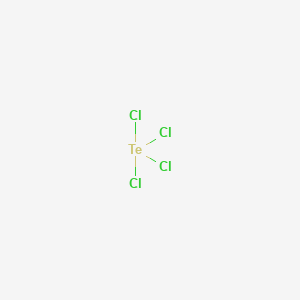

Tellurium tetrachloride

描述

属性

InChI |

InChI=1S/Cl4Te/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLJJEFSPJCUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Te](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TeCl4, Cl4Te | |

| Record name | tellurium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Tellurium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064904 | |

| Record name | Tellurium chloride (TeCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Highly hygroscopic; [Merck Index] White or yellow crystalline solid with an acrid odor; [MSDSonline] | |

| Record name | Tellurium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10026-07-0 | |

| Record name | Tellurium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium chloride (TeCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium chloride (TeCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellurium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNY2R5498H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tellurium tetrachloride fundamental properties

An In-depth Technical Guide on the Core Properties of Tellurium Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TeCl₄) is a versatile and highly reactive inorganic compound that serves as a crucial precursor in the synthesis of a wide array of organotellurium compounds and materials. This document provides a comprehensive overview of its fundamental physical, chemical, and structural properties. It includes detailed experimental protocols for its synthesis, a summary of its key reactivity patterns, and an outline of its applications and safety considerations. All quantitative data are presented in structured tables for clarity, and key processes are visualized using logical diagrams to facilitate understanding for researchers, chemists, and professionals in materials and drug development.

Physical and Chemical Properties

This compound is a hygroscopic, pale yellow crystalline solid at room temperature, which turns into a maroon-colored liquid upon melting.[1] It is characterized by a pungent, acrid odor.[2] The compound is volatile and can be sublimed under vacuum at 200 °C.[1] It is soluble in ethanol and toluene but reacts with water.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | TeCl₄ | [1] |

| Molar Mass | 269.41 g/mol | [1][2] |

| Appearance | Pale yellow, hygroscopic crystalline solid | [1][2] |

| Density | 3.26 g/cm³ (at 25 °C) | [1][4] |

| Melting Point | 224 °C (435 °F; 497 K) | [1][4] |

| Boiling Point | 380 °C (716 °F; 653 K) | [1][4] |

| Solubility | Soluble in ethanol, toluene; reacts with water and moist air. | [3][5] |

| Vapor Pressure | Sublimes at 200 °C at 0.1 mmHg | [1] |

| Molecular Shape (Gas) | Seesaw | [1] |

| Dipole Moment (Gas) | 2.59 D | [1] |

Crystal and Molecular Structure

In the gaseous phase, TeCl₄ exists as a monomer with a seesaw geometry, consistent with VSEPR theory for a molecule with four bonding pairs and one lone pair of electrons around the central tellurium atom.[1][6]

In the solid state, however, it adopts a more complex structure. X-ray crystallography has revealed that this compound crystallizes in the monoclinic system with the space group C2/c.[7][8] The structure is composed of cubane-like tetramers, [TeCl₄]₄, where four tellurium atoms and four chlorine atoms occupy alternating corners of a distorted cube.[9] Each tellurium atom is coordinated to three terminal chlorine atoms at an average distance of 2.31-2.34 Å and three bridging chlorine atoms with longer bond lengths (average 2.91-2.95 Å), completing a distorted octahedral coordination.[7][8][9] This arrangement can also be described ionically as an assembly of pyramidal TeCl₃⁺ cations and Cl⁻ anions.[9][10]

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [1][7] |

| Space Group | C2/c (No. 15) | [1][7] |

| Unit Cell (a) | 17.076 Å | [7] |

| Unit Cell (b) | 10.404 Å | [7] |

| Unit Cell (c) | 15.252 Å | [7] |

| β | 116.82° | [7] |

| Formula Units | 16 (for TeCl₄) | [7] |

| Structure | Tetrameric cubane-like clusters ([TeCl₄]₄) | [9][11] |

Synthesis of this compound

TeCl₄ can be prepared through several synthetic routes. The most common method involves the direct chlorination of elemental tellurium. Alternative methods utilize chlorinating agents like sulfuryl chloride (SO₂Cl₂) or iodine trichloride (ICl₃).

General Synthesis and Purification Workflow

The general workflow for synthesizing and purifying TeCl₄ involves the reaction of a tellurium source with a chlorinating agent, followed by isolation and purification, typically by distillation or sublimation, under anhydrous conditions to prevent hydrolysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Cl4Te | CID 61443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 10026-07-0 [m.chemicalbook.com]

- 4. 四塩化テルル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. heegermaterials.com [heegermaterials.com]

- 6. Page loading... [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. researchgate.net [researchgate.net]

- 11. This compound (TeCl4) (CAS No. 10026-07-0) | Stanford Advanced Materials | UK Supplier [samaterials.co.uk]

An In-depth Technical Guide to the Synthesis and Purification of Tellurium Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tellurium tetrachloride (TeCl₄), a versatile reagent in inorganic and organometallic chemistry. This document details established synthetic methodologies, purification techniques, and critical safety protocols, presented to aid researchers in the laboratory.

Introduction

This compound is a pale yellow, hygroscopic crystalline solid that serves as a key precursor in the synthesis of various organotellurium compounds and inorganic tellurium-containing materials.[1] Its reactivity makes it a valuable tool in diverse research areas, including materials science and organic synthesis. This guide outlines the principal methods for its preparation and purification to a high degree of purity, essential for reproducible and reliable experimental outcomes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | TeCl₄ |

| Molar Mass | 269.41 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 224 °C |

| Boiling Point | 380 °C |

| Density | 3.26 g/cm³ |

| Solubility | Reacts with water. Soluble in ethanol and toluene. |

Table 1: Physical and chemical properties of this compound.[2][3]

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The choice of method may depend on the desired scale, purity requirements, and available starting materials.

Direct Chlorination of Tellurium Powder

This is a common and high-yield method for producing this compound.[4] The reaction involves the direct combination of elemental tellurium with chlorine gas.

Reaction: Te + 2 Cl₂ → TeCl₄

Experimental Protocol:

-

Apparatus Setup: Assemble a reaction apparatus consisting of a reaction flask, a gas inlet tube for chlorine and an inert gas (e.g., argon or nitrogen), and a condenser leading to a receiving flask. The entire system must be thoroughly dried to prevent hydrolysis of the product.

-

Reaction Initiation: Place finely powdered tellurium metal in the reaction flask and flush the system with an inert gas to remove air and moisture.

-

Chlorination: Introduce a stream of dry chlorine gas into the reaction flask. The reaction is exothermic and may require initial gentle heating to initiate. The reaction progress is monitored by the consumption of the tellurium powder and the formation of a molten, reddish-brown liquid which solidifies on cooling to a pale yellow solid.

-

Product Isolation: Once the reaction is complete, the crude this compound can be isolated. For purification, it is typically distilled directly from the reaction vessel.[4]

Reaction with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) can be used as a convenient chlorinating agent for the synthesis of this compound.[5] An improved version of this method utilizes microwave irradiation to reduce reaction times.[6]

Reaction: Te + 2 SO₂Cl₂ → TeCl₄ + 2 SO₂

Experimental Protocol:

-

Reactant Mixture: In a flask equipped with a reflux condenser, combine elemental tellurium powder with a threefold excess of sulfuryl chloride.[6]

-

Reaction Conditions: The mixture is subjected to microwave irradiation at 100 W for 4 hours at 65 °C.[6]

-

Work-up: After the reaction is complete, the excess sulfuryl chloride is removed by distillation. The remaining crude this compound can be further purified by distillation or sublimation.[5][6]

Reaction with Iodine Trichloride

This method provides a route to high-purity, crystalline this compound and is reported to give a nearly quantitative yield.[7]

Reaction: Te + 4/3 ICl₃ → TeCl₄ + 2/3 I₂

Experimental Protocol:

-

Reactant Preparation: In a glovebox under an inert atmosphere, place 0.2300 g of tellurium powder and 0.6130 g of iodine trichloride into a glass ampoule (25 cm length, 1.5 cm inner diameter).[7]

-

Ampoule Sealing: Evacuate the ampoule and seal it using a flame.

-

Vapor Transport: Place the sealed ampoule in a horizontal tube furnace with a temperature gradient. The end of the ampoule containing the reactants should be at 250 °C, and the other end at 100 °C.[7]

-

Crystal Growth: Over a period of three days, yellow-green crystals of this compound will deposit in the cooler region of the ampoule.[7]

-

Product Recovery: After cooling, the ampoule is opened in a glovebox to recover the crystalline product.

Comparison of Synthesis Methods

| Synthesis Method | Reagents | Reaction Conditions | Reported Yield | Purity |

| Direct Chlorination | Tellurium, Chlorine gas | Heating to initiate | High yield | Crude product requires purification. |

| Sulfuryl Chloride | Tellurium, Sulfuryl chloride | Microwave irradiation, 65 °C, 4 h | Not specified | Crude product requires purification. |

| Iodine Trichloride | Tellurium, Iodine trichloride | 250 °C to 100 °C gradient, 3 days | Nearly quantitative | High purity crystalline product. |

Table 2: Comparison of this compound synthesis methods.[4][6][7]

Purification of this compound

Crude this compound often requires purification to remove unreacted starting materials, byproducts, and hydrolysis products. The primary methods for purification are distillation and sublimation.

Distillation

Distillation is an effective method for purifying larger quantities of this compound.[4] Fractional distillation can be employed to achieve higher purity.[8]

Experimental Protocol:

-

Apparatus: A standard distillation apparatus is used, ensuring all glassware is thoroughly dried. The distillation should be conducted under an inert atmosphere or a stream of chlorine gas to prevent hydrolysis and decomposition.[4]

-

Procedure: The crude this compound is heated to its boiling point (380 °C), and the vapor is condensed and collected in a receiving flask. A forerun containing more volatile impurities may be discarded.

-

Fractional Distillation: For higher purity, a fractional distillation column can be used. This allows for a more efficient separation of components with different boiling points, yielding a product of very high purity.[8]

Vacuum Sublimation

Sublimation is a suitable method for purifying smaller quantities of this compound and can yield a product of high purity.[9]

Experimental Protocol:

-

Apparatus: A sublimation apparatus is set up, which typically consists of a vessel to hold the crude material and a cold finger or a cooled surface for the sublimate to deposit on. The apparatus is connected to a vacuum pump.

-

Procedure: The crude this compound is placed in the sublimation apparatus, and a vacuum is applied (e.g., 0.1 mmHg). The apparatus is heated to a temperature that allows for sublimation (around 200 °C).[4] The purified this compound deposits as crystals on the cold surface.

-

Product Collection: After the sublimation is complete, the apparatus is cooled, and the inert atmosphere is restored before opening to collect the purified crystals.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of TeCl₄.

Caption: Workflow for the direct chlorination synthesis of TeCl₄.

Safety Precautions

This compound is a toxic and corrosive substance that is sensitive to moisture.[1] Proper handling and safety precautions are essential.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood or in a glovebox under an inert atmosphere.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

-

Moisture Sensitivity: TeCl₄ reacts with water and moisture in the air to produce hydrochloric acid and tellurium dioxide.[5] It is crucial to use dry glassware and handle the compound under anhydrous conditions.

-

Toxicity: Tellurium compounds are generally toxic. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, seek immediate medical attention.[10]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong bases.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Applications in Research and Drug Development

This compound is a versatile reagent in organic synthesis, primarily as a precursor for various organotellurium compounds.[4] These organotellurium compounds have been investigated for their potential biological activities. While direct applications of this compound in drug development are not common due to its toxicity and reactivity, it serves as a critical starting material for the synthesis of novel molecules with potential therapeutic properties. For instance, organotellurium compounds derived from TeCl₄ have been explored for their antioxidant, anti-inflammatory, and anticancer activities.

Conclusion

The synthesis and purification of this compound can be achieved through several reliable methods. The choice of the synthetic route depends on the desired purity, scale, and available resources. Direct chlorination is a high-yield method suitable for larger scales, while the reaction with iodine trichloride offers a path to high-purity crystalline material. Proper purification through distillation or sublimation is crucial for obtaining a product suitable for sensitive applications. Adherence to strict safety protocols is paramount when working with this hazardous compound. This guide provides the necessary information for researchers to safely and effectively prepare and purify this compound for their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. This compound (TeCl4) (CAS No. 10026-07-0) | Stanford Advanced Materials | UK Supplier [samaterials.co.uk]

- 10. This compound 99 10026-07-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Crystal Structure of Tellurium Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of tellurium tetrachloride (TeCl₄). The information is compiled from seminal crystallographic studies and is intended to be a valuable resource for researchers in chemistry, materials science, and drug development.

Introduction

This compound, a pale yellow, hygroscopic solid, is a versatile reagent in inorganic and organometallic synthesis.[1][2] Understanding its solid-state structure is crucial for predicting its reactivity and for the rational design of new materials and pharmaceuticals. In the solid state, this compound exists as a tetrameric cluster, Te₄Cl₁₆, with a cubane-like structure.[3] This is in contrast to its monomeric seesaw geometry in the gas phase.[1][4][5] The crystal structure has been determined by single-crystal X-ray diffraction, with key studies providing detailed atomic coordinates and geometric parameters.

Crystal Structure Data

The crystal structure of this compound has been determined and redetermined over the years, with modern studies providing more precise data at low temperatures. The compound crystallizes in the monoclinic system with the space group C2/c.[1][3][6][7]

Unit Cell Parameters

The unit cell parameters from two key studies are summarized in the table below for comparison. The study by Alemi et al. (2000) was conducted at a lower temperature, which generally leads to less thermal motion and more precise structural data.

| Parameter | Buss and Krebs (1971) | Alemi et al. (2000) at 100 K |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c |

| a (Å) | 17.076 | 16.846(3) |

| b (Å) | 10.404 | 10.347(2) |

| c (Å) | 15.252 | 15.051(3) |

| β (°) | 116.82 | 116.87(3) |

| Volume (ų) | Not explicitly stated | 2340.2(8) |

| Z | 16 | 8 (for Te₄Cl₁₆ units) |

| Calculated Density (g/cm³) | 2.959 | 3.059 |

| Observed Density (g/cm³) | 2.96 | Not reported |

Table 1: Comparison of Unit Cell Parameters for this compound.[3][6]

Molecular Structure and Bonding

In the solid state, four TeCl₄ units associate to form a Te₄Cl₁₆ tetramer with a cubane-like core.[3] Each tellurium atom is coordinated to six chlorine atoms in a distorted octahedral geometry.[1][7] These octahedra share edges to form the tetrameric cluster.[7]

The bonding within the Te₄Cl₁₆ cluster can be described by three terminal chlorine atoms and three bridging chlorine atoms for each tellurium atom. The Te-Cl bond lengths for the terminal chlorines are shorter (average of 2.325 Å) than the Te-Cl bonds to the bridging chlorines (average of 2.915 Å).[3] This significant difference in bond lengths suggests a more ionic character for the bridging interactions. The structure can be viewed as an arrangement of TeCl₃⁺ cations and Cl⁻ anions.[3]

| Bond Type | Average Bond Length (Å) |

| Te-Cl (terminal) | 2.325 |

| Te-Cl (bridging) | 2.915 |

Table 2: Average Tellurium-Chlorine Bond Lengths in the Te₄Cl₁₆ Tetramer at 100 K.[3]

Experimental Protocols

The definitive method for determining the crystal structure of this compound has been single-crystal X-ray diffraction. The following provides a generalized experimental workflow based on the methodologies described in the literature.[3][6]

Crystal Growth

Single crystals of this compound can be obtained through various synthetic routes. One common method involves the direct chlorination of tellurium powder.[1] Another reported method is the reaction of tellurium with iodine trichloride in a sealed evacuated glass ampoule at 250 °C, which yields yellow-green, moisture-sensitive crystals.[3] Due to the hygroscopic nature of TeCl₄, all handling must be performed under a dry, inert atmosphere.[6][8]

X-ray Data Collection

A suitable single crystal is selected and mounted on a goniometer head. To prevent hydrolysis, the crystal is often sealed in a Lindemann capillary.[6] The data collection is performed on a diffractometer, typically using Mo Kα radiation. For low-temperature studies, a cooling apparatus is used to maintain the crystal at a stable temperature, such as 100 K.[3] A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using a least-squares method. The quality of the final refined structure is assessed by the R-factors.[3]

Visualizations

Experimental Workflow for Crystal Structure Determination

Figure 1: Generalized workflow for the crystal structure determination of TeCl₄.

Logical Relationship of this compound Structures

Figure 2: Relationship between the different structural forms of TeCl₄.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WebElements Periodic Table » Tellurium » this compound tetramer [winter.group.shef.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. The structures of tellurium(IV) halides in the gas phase and as solvated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas-phase vibrational spectrum and molecular geometry of TeCl4 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. This compound | Cl4Te | CID 61443 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tellurium Tetrachloride Lewis Acid Catalysis Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellurium tetrachloride (TeCl₄) is emerging as a versatile and effective Lewis acid catalyst in a variety of organic transformations. Its unique electronic properties and reactivity profile enable the activation of a wide range of functional groups, facilitating the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core mechanisms of TeCl₄ catalysis, with a particular focus on its applications in the synthesis of valuable organic compounds, including precursors to biologically active molecules. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations are presented to equip researchers and drug development professionals with a thorough understanding of this powerful catalytic system.

Introduction to this compound as a Lewis Acid

This compound is a pale yellow, hygroscopic solid that has found increasing utility in organic synthesis.[1] As a Lewis acid, TeCl₄ possesses an electron-deficient tellurium center capable of accepting electron pairs from Lewis basic substrates. This interaction activates the substrate, rendering it more susceptible to nucleophilic attack. The Lewis acidity of TeCl₄ is comparable to other common Lewis acids, and in some cases, it offers unique reactivity and selectivity.[2]

The primary mode of action of TeCl₄ as a Lewis acid involves the coordination of the tellurium atom to heteroatoms, typically oxygen or nitrogen, in the substrate. This coordination polarizes the substrate, enhancing the electrophilicity of adjacent atoms and lowering the activation energy for subsequent bond-forming reactions.

Core Catalytic Mechanisms of this compound

The versatility of TeCl₄ in organic synthesis stems from its ability to catalyze a range of reactions through distinct, yet related, mechanistic pathways. These primarily include the activation of carbonyl compounds and the electrophilic addition to unsaturated carbon-carbon bonds.

Activation of Carbonyl Compounds: The Knoevenagel Condensation

A prominent example of TeCl₄'s Lewis acidity is its application in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[3] The proposed mechanism involves the initial activation of the carbonyl group by coordination with TeCl₄.

Proposed Catalytic Cycle for the TeCl₄-Catalyzed Knoevenagel Condensation:

Figure 1: Proposed catalytic cycle for the TeCl₄-catalyzed Knoevenagel condensation.

In this cycle, TeCl₄ first coordinates to the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This "activated complex" is then readily attacked by the enolate form of the active methylene compound. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product, regenerating the TeCl₄ catalyst for the next cycle.[4]

Electrophilic Addition to Alkenes and Alkynes

TeCl₄ readily undergoes electrophilic addition to carbon-carbon double and triple bonds, a reaction that is fundamental to the synthesis of a variety of organotellurium compounds. These adducts can serve as valuable intermediates in further synthetic transformations.[5] The mechanism of this addition can proceed through different pathways, leading to products with distinct stereochemistry.

Mechanisms of TeCl₄ Addition to Unsaturated Bonds:

-

Concerted Syn-Addition: In some cases, the addition of TeCl₄ to alkynes is proposed to occur via a concerted, four-membered transition state, resulting in syn-addition of a chlorine atom and the TeCl₃ group across the triple bond.

-

Stepwise Anti-Addition: Alternatively, a stepwise mechanism involving the formation of a telluronium ion intermediate can lead to anti-addition. This pathway is particularly prevalent in the reaction with acetylenes, affording E-2-chlorovinyltellurium trichloride and E,E-bis(2-chlorovinyl)tellurium dichloride with high stereospecificity.[6]

-

Radical-Mediated Addition: Mechanistic studies involving EPR spin trapping have provided evidence for the participation of TeCl₃-centered radicals in the addition of TeCl₄ to alkynes.[7] This radical pathway can contribute to the observed product distribution and stereochemistry.

Figure 2: Overview of proposed mechanisms for the addition of TeCl₄ to alkynes.

Applications in Organic Synthesis and Relevance to Drug Development

The reactions catalyzed by TeCl₄ provide access to a wide array of functionalized molecules, some of which are important building blocks for pharmaceuticals and other biologically active compounds.

Synthesis of Coumarins

While direct catalysis by TeCl₄ in coumarin synthesis is less documented, the analogous Lewis acid, titanium tetrachloride (TiCl₄), is a highly effective catalyst for the Pechmann condensation, a classic method for synthesizing coumarins from phenols and β-ketoesters.[8][9] The mechanism is believed to proceed through the activation of the β-ketoester by the Lewis acid, followed by electrophilic attack on the activated phenol. Given the similar Lewis acidic properties, TeCl₄ is a potential candidate for catalyzing such transformations. Coumarins are a prominent class of compounds with diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[10][11]

Synthesis of Organotellurium Compounds with Biological Potential

Organotellurium compounds, often synthesized from TeCl₄, have garnered significant interest due to their diverse biological activities.[6] Some telluranes (four-valent tellurium compounds) have demonstrated notable biological effects, highlighting the potential of TeCl₄-derived compounds in medicinal chemistry.[6] The synthesis of functionalized vinyl tellurides from TeCl₄ and alkynes, for instance, provides precursors for cross-coupling reactions to build more complex, potentially bioactive molecules.[6]

Quantitative Data Summary

The efficiency of TeCl₄-catalyzed reactions is influenced by various factors, including the nature of the substrates, solvent, temperature, and reaction time. The following tables summarize representative quantitative data for key transformations.

Table 1: TeCl₄-Catalyzed Knoevenagel Condensation of Aldehydes with Active Methylene Compounds [3]

| Aldehyde | Active Methylene Compound | Product | Yield (%) |

| Benzaldehyde | Malononitrile | Benzylidene malononitrile | 95 |

| 4-Chlorobenzaldehyde | Malononitrile | 4-Chlorobenzylidene malononitrile | 92 |

| 4-Methoxybenzaldehyde | Malononitrile | 4-Methoxybenzylidene malononitrile | 96 |

| Benzaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-phenylacrylate | 90 |

Reactions were carried out in the presence of a catalytic amount of TeCl₄.

Table 2: Addition of TeCl₄ to Unsaturated Compounds [5][6]

| Unsaturated Substrate | Reaction Conditions | Product | Yield (%) |

| 1-Hexene | CCl₄, rt, equimolar | Trichloro-(2-chlorohexyl)-λ⁴-tellane | Quantitative |

| 1-Heptene | CCl₄, rt, equimolar | Trichloro-(2-chloroheptyl)-λ⁴-tellane | Quantitative |

| Acetylene | CHCl₃, 12-14 atm, 30-40 °C, 5 h | E,E-Bis(2-chlorovinyl)tellurium dichloride | 94 |

| Acetylene | CCl₄, 2-3 atm, 10-20 °C | E-2-Chlorovinyltellurium trichloride | 72 |

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of TeCl₄-catalyzed reactions. The following are representative protocols for key transformations.

General Procedure for TeCl₄-Catalyzed Knoevenagel Condensation[3]

To a mixture of the aldehyde (1 mmol) and the active methylene compound (1.1 mmol), this compound (5 mol%) is added. The reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC). After completion of the reaction, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure product.

Synthesis of E,E-Bis(2-chlorovinyl)tellurium dichloride[6]

A mixture of TeCl₄ (2.69 g, 10 mmol) and dry chloroform (100 mL) is heated (30–40 °C) in a 1 L rotating autoclave under acetylene pressure (12-14 atm) for 5 hours. The solvent is evaporated, and the residue is washed with cold hexane and dried to give the product as a colorless powder (3.03 g, 94% yield).

Synthesis of Trichloro-(2-chlorohexyl)-λ⁴-tellane[5]

A solution of 1-hexene (0.17 g, 2.02 mmol) in carbon tetrachloride (5 mL) is added dropwise to a mixture of this compound (0.539 g, 2 mmol) and carbon tetrachloride (30 mL). The mixture is stirred at room temperature for 1 hour. The solvent is removed on a rotary evaporator, and the residue is dried under reduced pressure to yield the product quantitatively as a light grey viscous oil.

Conclusion

This compound has proven to be a valuable Lewis acid catalyst in organic synthesis, enabling a range of important transformations. Its ability to activate carbonyls and participate in electrophilic additions to unsaturated systems provides access to a diverse array of molecular structures. While the mechanistic details are still being fully elucidated, the available evidence points to coordination-based activation and the potential involvement of radical pathways. The application of TeCl₄ in the synthesis of organotellurium compounds, which have shown biological potential, underscores its relevance to the field of drug development. Further research into the catalytic applications and mechanistic intricacies of this compound is warranted and promises to uncover new and efficient synthetic methodologies.

References

- 1. This compound | Cl4Te | CID 61443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. scispace.com [scispace.com]

- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of Novel E-2-Chlorovinyltellurium Compounds Based on the Stereospecific Anti-addition of this compound to Acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. ijnrd.org [ijnrd.org]

- 11. mdpi.com [mdpi.com]

Solubility of Tellurium Tetrachloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tellurium tetrachloride (TeCl₄) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on providing detailed qualitative solubility information, a robust experimental protocol for determining solubility, and a discussion of the factors influencing the dissolution of this reactive inorganic compound. This document is intended to be a valuable resource for chemists and researchers working with this compound in synthesis, catalysis, and materials science.

Introduction to this compound

This compound is a pale yellow, crystalline solid that is highly hygroscopic and reactive.[1][2] It serves as a versatile reagent in organic and inorganic synthesis, finding applications in the preparation of organotellurium compounds, as a catalyst, and in the synthesis of advanced materials.[3][4] Its reactivity also presents challenges in handling and solubility studies, necessitating careful experimental design and execution under anhydrous conditions.[5]

Solubility Profile of this compound

Quantitative solubility data for this compound in organic solvents is not extensively reported in the available literature. However, a significant body of qualitative information has been compiled from various sources. The following table summarizes the known solubility of TeCl₄ in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Category | Solvent | Solubility | Reference(s) |

| Protic Solvents | Ethanol | Soluble | [6][7][8][9] |

| Aprotic Polar Solvents | Acetonitrile | Soluble | [10] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [10] | |

| Dimethylformamide (DMF) | Soluble | [10] | |

| Aromatic Hydrocarbons | Benzene | Soluble | [6] |

| Toluene | Soluble | [6][7][8][9] | |

| Halogenated Solvents | Chloroform | Soluble | [6] |

| Methylene Chloride | Insoluble | [10] | |

| Carbon Tetrachloride | Insoluble | [5] | |

| Ethers | Diethyl Ether | Slightly Soluble | [10] |

| Nonpolar Solvents | Cyclohexane | Insoluble | [10] |

| Hexanes | Insoluble | [10] | |

| Carbon Disulfide | Insoluble | [6] | |

| Other Inorganic Solvents | Arsenic Trichloride | Soluble | [6] |

| Phosphorus(V) Trichloride Oxide | Sparingly Soluble | [6] |

Note: this compound reacts with water and other protic solvents, which can affect its apparent solubility and lead to the formation of other species.[3] In benzene and toluene, it is believed to exist as associated species (approximately trimeric).[11]

Experimental Protocol for Solubility Determination

The following protocol provides a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This procedure is designed to be conducted by trained personnel in a controlled laboratory setting, with strict adherence to safety protocols due to the corrosive and toxic nature of TeCl₄.[12]

Materials and Equipment

-

Anhydrous this compound (≥99.9% purity)

-

High-purity anhydrous organic solvent of choice

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line or glove box

-

Oven-dried glassware (Schlenk flasks, filter funnel, volumetric flasks, etc.)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance (± 0.0001 g)

-

Syringes and needles for inert atmosphere liquid transfer

-

Membrane filters (Teflon®, 0.2 µm)

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Experimental Workflow

Caption: Workflow for the experimental determination of TeCl₄ solubility.

Step-by-Step Procedure

-

Preparation: All glassware must be thoroughly cleaned and oven-dried at a minimum of 125°C overnight to remove any adsorbed moisture.[13] The glassware should be assembled hot and flushed with a dry inert gas (argon or nitrogen) while cooling to room temperature. All manipulations of this compound and anhydrous solvents should be performed under an inert atmosphere using a Schlenk line or in a glove box.[5][13]

-

Saturation: In a Schlenk flask, add a precisely weighed amount of the anhydrous organic solvent. To this, add an excess of this compound. The amount of TeCl₄ should be sufficient to ensure that a solid phase remains after equilibrium is reached. Seal the flask and stir the mixture vigorously using a magnetic stirrer.

-

Equilibration: Place the flask in a constant temperature bath set to the desired experimental temperature. Continue stirring for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved solid.

-

Separation: Once equilibrium is achieved, stop the stirring and allow the solid to settle completely, while maintaining the constant temperature. Using a pre-weighed, gas-tight syringe fitted with a membrane filter, carefully withdraw a known volume of the clear supernatant. To avoid temperature-induced precipitation, this step should be performed as quickly as possible.

-

Analysis (Gravimetric Method):

-

Transfer the filtered aliquot to a pre-weighed, dry flask.

-

Carefully evaporate the solvent under a gentle stream of inert gas or under vacuum.

-

Once the solvent is completely removed, weigh the flask containing the solid residue.

-

The mass of the dissolved this compound is the difference between the final and initial mass of the flask.

-

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 g solvent) = (mass of TeCl₄ residue / mass of solvent in the aliquot) x 100

The mass of the solvent in the aliquot can be determined from its volume and density at the experimental temperature.

Factors Influencing Solubility

The solubility of this compound is governed by several factors, primarily the principle of "like dissolves like."

Caption: Logical relationship of factors affecting TeCl₄ solubility.

-

Polarity: this compound is a polar molecule. Therefore, it exhibits higher solubility in polar organic solvents that can effectively solvate the TeCl₄ molecules. Its solubility in nonpolar solvents like cyclohexane and hexanes is negligible.[10]

-

Lewis Acid-Base Interactions: this compound is a Lewis acid and can interact with Lewis basic solvents. The solubility in coordinating solvents like acetonitrile, dimethyl sulfoxide, and dimethylformamide is attributed to the formation of adducts.[10]

-

Temperature: While specific data is unavailable, the solubility of solids in liquids generally increases with temperature. This should be experimentally verified for each solvent system.

-

Purity of Solute and Solvent: The presence of impurities, particularly water, can significantly impact the solubility and stability of this compound solutions.

Analytical Techniques for Concentration Determination

While this guide focuses on the gravimetric method, other analytical techniques can be employed to determine the concentration of this compound in a saturated solution. These include:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive method for determining the concentration of tellurium in a solution after appropriate dilution and matrix matching.[14]

-

Spectroscopic Methods: Techniques like UV-Vis spectroscopy could potentially be used to determine the concentration of TeCl₄ in solution, provided a suitable calibration curve is established and there are no interfering species.

-

Titration Methods: Although more complex due to the reactivity of TeCl₄, titrimetric methods could be developed for concentration determination.

Safety Considerations

This compound is a corrosive and toxic substance that causes severe skin burns and eye damage.[12] It is also moisture-sensitive and reacts with water to produce toxic fumes.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn at all times. Researchers should consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This technical guide has summarized the available qualitative solubility data for this compound in a range of organic solvents and provided a detailed experimental protocol for its quantitative determination. The provided information underscores the importance of working under anhydrous conditions and highlights the influence of solvent polarity and coordinating ability on the solubility of this important inorganic compound. The methodologies and data presented herein will be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. Separation of Tellurium from Metal Chalcogenides through Mild Anhydrous Chlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Cl4Te | CID 61443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 10026-07-0 [chemicalbook.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. This compound [chemister.ru]

- 7. This compound | 10026-07-0 [amp.chemicalbook.com]

- 8. This compound CAS#: 10026-07-0 [m.chemicalbook.com]

- 9. 10026-07-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Tellurium(IV) chloride, 99.9% (metals basis) | Fisher Scientific [fishersci.ca]

- 11. Behaviour of tellurium(IV) chloride, bromide, and iodide in organic solvents and the structures of the species present - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 12. chembk.com [chembk.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]

Tellurium tetrachloride molecular geometry and bonding

An In-depth Technical Guide to the Molecular Geometry and Bonding of Tellurium Tetrachloride (TeCl₄)

Introduction

This compound (TeCl₄) is an inorganic compound notable for its interesting structural chemistry, which differs significantly between the gaseous and solid states.[1] As a volatile, pale yellow crystalline solid, it serves as a key precursor in the synthesis of various organotellurium compounds and tellurium-containing heterocycles.[1] This guide provides a comprehensive overview of the molecular geometry, bonding, and experimental characterization of TeCl₄, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Geometry and Structure

The molecular geometry of this compound is phase-dependent, exhibiting a monomeric seesaw structure in the gas phase and a more complex tetrameric arrangement in the solid state.

Gas-Phase Geometry: A Seesaw Monomer

In the gas phase, the structure of TeCl₄ is accurately predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central tellurium atom has six valence electrons.[2] Four of these form single covalent bonds with the four chlorine atoms, and the remaining two constitute a stereochemically active lone pair of electrons.[3][4] This results in a total of five electron pairs around the central atom, leading to an AX₄E₁ designation, where 'A' is the central atom, 'X' is a bonding atom, and 'E' is a lone pair.

The five electron pairs arrange themselves in a trigonal bipyramidal electron geometry to minimize repulsion.[3][5] The lone pair preferentially occupies an equatorial position to reduce lone pair-bond pair repulsions, which are stronger than bond pair-bond pair repulsions.[3] This arrangement results in a seesaw molecular geometry .[3][6][7] The molecule is polar, with a reported dipole moment of 2.59 D in the gas phase.[1][8]

Gas-phase electron diffraction studies have experimentally confirmed this seesaw structure and provided precise geometric parameters.[9][10] The axial Te-Cl bonds are longer than the equatorial Te-Cl bonds, and the bond angles deviate from the ideal 90° and 120° of a perfect trigonal bipyramid due to the influence of the lone pair.[9][11]

// Nodes start [label="TeCl₄ Lewis Structure", fillcolor="#F1F3F4", fontcolor="#202124"]; central_atom [label="Central Atom: Tellurium (Te)\nValence Electrons: 6", fillcolor="#F1F3F4", fontcolor="#202124"]; bonding_atoms [label="Bonding Atoms: 4 Chlorine (Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; electron_pairs [label="Total Electron Pairs = 5\n(4 bonding pairs + 1 lone pair)", fillcolor="#FBBC05", fontcolor="#202124"]; ax4e1 [label="VSEPR Notation: AX₄E₁", fillcolor="#FBBC05", fontcolor="#202124"]; electron_geometry [label="Electron Geometry:\nTrigonal Bipyramidal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; molecular_geometry [label="Molecular Geometry:\nSeesaw", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> central_atom; start -> bonding_atoms; central_atom -> electron_pairs; bonding_atoms -> electron_pairs; electron_pairs -> ax4e1; ax4e1 -> electron_geometry; electron_geometry -> molecular_geometry; } VSEPR logic for determining TeCl₄ molecular geometry.

Solid-State Structure: A Cubane-like Tetramer

In the solid state, TeCl₄ adopts a more complex structure. X-ray crystallography studies have revealed that it crystallizes in a monoclinic system (space group C2/c) and consists of tetrameric clusters, [TeCl₄]₄ or Te₄Cl₁₆.[12][13][14] These clusters have a cubane-like structure, with tellurium and chlorine atoms occupying alternate corners of a distorted cube.[14]

Within this Te₄Cl₁₆ unit, each tellurium atom is coordinated to six chlorine atoms in a distorted octahedral geometry.[12] Three of these are terminal chlorine atoms, and three are bridging chlorine atoms that connect to other tellurium atoms within the tetramer. This results in a range of Te-Cl bond distances.[12]

// Nodes for the cubane-like core Te1 [label="Te", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Te2 [label="Te", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,0!"]; Te3 [label="Te", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,3!"]; Te4 [label="Te", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,3!"];

Cl_b1 [label="Cl", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.5,1.5!"]; Cl_b2 [label="Cl", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="4.5,1.5!"]; Cl_b3 [label="Cl", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.5,4.5!"]; Cl_b4 [label="Cl", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="4.5,4.5!"];

// Terminal Cl atoms (simplified representation) Cl_t1 [label="3Cl", shape=plaintext, fontcolor="#202124", pos="-1, -1!"]; Cl_t2 [label="3Cl", shape=plaintext, fontcolor="#202124", pos="4, -1!"]; Cl_t3 [label="3Cl", shape=plaintext, fontcolor="#202124", pos="-1, 4!"]; Cl_t4 [label="3Cl", shape=plaintext, fontcolor="#202124", pos="4, 4!"];

// Edges for the cubane core Te1 -- Cl_b1 -- Te2; Te1 -- Cl_b1 -- Te3; Te3 -- Cl_b3 -- Te4; Te2 -- Cl_b2 -- Te4; Te1 -- Cl_b1; Te2 -- Cl_b1; Te3 -- Cl_b1; // Simplified connections Te1 -- Cl_b3; Te3 -- Cl_b3; Te4 -- Cl_b3; Te1 -- Cl_b2; Te2 -- Cl_b2; Te4 -- Cl_b2; Te2 -- Cl_b4; Te3 -- Cl_b4; Te4 -- Cl_b4;

// Edges to terminal atoms Te1 -- Cl_t1 [style=dashed]; Te2 -- Cl_t2 [style=dashed]; Te3 -- Cl_t3 [style=dashed]; Te4 -- Cl_t4 [style=dashed]; } Simplified 2D representation of the [TeCl₄]₄ tetramer.

Bonding and Electronic Structure

The central tellurium atom in TeCl₄ has an expanded octet, holding ten valence electrons in its monomeric form (four bonding pairs and one lone pair).[15] The bonding can be described using hybridization concepts, where the tellurium atom is considered to be sp³d hybridized to accommodate the five electron pairs in the trigonal bipyramidal arrangement.

According to molecular orbital theory, the atomic orbitals of tellurium (5s and 5p) and chlorine (3p) combine to form bonding and anti-bonding molecular orbitals.[16] This model provides a more detailed description of the electronic structure and explains the nature of the covalent bonds within the molecule.[16]

Quantitative Data Summary

The structural and spectroscopic data for TeCl₄ are summarized in the tables below for easy comparison.

Table 1: Gas-Phase Molecular Geometry Data

| Parameter | Value | Experimental Method | Reference |

| Te–Cl (axial) Bond Length | 243.5 (5) pm | Gas Electron Diffraction | [9] |

| Te–Cl (equatorial) Bond Length | 229.4 (5) pm | Gas Electron Diffraction | [9] |

| Cl(axial)–Te–Cl(axial) Angle | 176.4 (6)° | Gas Electron Diffraction | [9] |

| Cl(equatorial)–Te–Cl(equatorial) Angle | 103.7 (7)° | Gas Electron Diffraction | [9] |

| Dipole Moment | 2.59 D | Not Specified | [1] |

Table 2: Solid-State Crystallographic Data

| Parameter | Value | Experimental Method | Reference |

| Crystal System | Monoclinic | X-ray Crystallography | [12][13] |

| Space Group | C2/c | X-ray Crystallography | [12][13] |

| Unit Cell Parameter (a) | 16.846 (3) Å | X-ray Crystallography (100K) | [13] |

| Unit Cell Parameter (b) | 10.347 (2) Å | X-ray Crystallography (100K) | [13] |

| Unit Cell Parameter (c) | 15.051 (3) Å | X-ray Crystallography (100K) | [13] |

| Unit Cell Angle (β) | 116.87 (3)° | X-ray Crystallography (100K) | [13] |

| Te-Cl Bond Distance Range | 2.34 - 2.95 Å | X-ray Crystallography | [12] |

Table 3: Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Phase | Method | Reference |

| 356 | Symmetric TeCl₃ stretching | Solid | Raman | [17] |

| 325 | Asymmetric TeCl₃ stretching | Solid | Raman | [17] |

| 486 | Broad bands (TeCl₄ motions) | Solid | FT-IR | [17][18] |

Note: In the solid state, spectra are often interpreted based on the TeCl₃⁺ pyramidal cation component of the ionic structure.[19][20]

Experimental Protocols

Synthesis of this compound

Several methods are available for the synthesis of TeCl₄.

-

Direct Chlorination: This is a common method involving the reaction of tellurium powder with excess chlorine gas.[1]

-

Place elemental tellurium powder in a reaction vessel.

-

Introduce a stream of dry chlorine gas.

-

Initiate the reaction with gentle heating.

-

The product, TeCl₄, is formed via the reaction: Te + 2 Cl₂ → TeCl₄.

-

Isolate and purify the crude product by distillation under a chlorine atmosphere.[1]

-

-

Reaction with Sulfuryl Chloride: TeCl₄ can also be prepared using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[1][21]

-

React elemental tellurium with sulfuryl chloride.

-

The excess SO₂Cl₂ can be removed by distillation.[21]

-

-

Reaction with Iodine Trichloride: A high-purity synthesis involves a chemical vapor transport reaction.[14]

-

Seal tellurium powder and iodine trichloride (ICl₃) in an evacuated glass ampoule.

-

Place the ampoule in a horizontal tube furnace with a temperature gradient (e.g., 250°C to 100°C).

-

Position the reactant mixture at the hotter end.

-

Over several days, pure TeCl₄ crystals will deposit in the colder region of the ampoule.[14]

-

Gas-Phase Electron Diffraction (GED)

This technique is used to determine the molecular structure of volatile compounds.

-

A sample of TeCl₄ is heated to produce a gaseous vapor.

-

A high-energy beam of electrons is directed through the gas.

-

The electrons are scattered by the molecules, creating a diffraction pattern.

-

The resulting pattern of concentric rings is recorded.

-

Analysis of the scattering intensity versus the scattering angle allows for the determination of bond lengths, bond angles, and overall molecular geometry.[9][10]

Single-Crystal X-ray Crystallography

This method is used to determine the precise arrangement of atoms in the solid state.

-

Grow a suitable single crystal of TeCl₄. Due to its moisture sensitivity, this must be done under inert conditions.[14]

-

Mount the crystal on a goniometer in a diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations.[13]

-

Irradiate the crystal with a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

Process the data to determine the unit cell dimensions and solve the crystal structure, yielding atomic coordinates and bond parameters.[13][14]

Vibrational Spectroscopy (IR and Raman)

These techniques probe the vibrational modes of the molecule.

-

FT-IR Spectroscopy:

-

Raman Spectroscopy:

-

Place a crystalline sample in a capillary tube or on a microscope slide.

-

Irradiate the sample with a monochromatic laser source (e.g., 532 nm).[17]

-

Collect the scattered light at a 90° angle.

-

The resulting spectrum shows peaks shifted from the laser frequency, corresponding to vibrational modes that cause a change in the molecule's polarizability.[17]

-

// Nodes synthesis [label="Synthesis of TeCl₄\n(e.g., Direct Chlorination)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(Distillation)", fillcolor="#F1F3F4", fontcolor="#202124"]; gas_phase [label="Gas-Phase Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; solid_state [label="Solid-State Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ged [label="Gas Electron Diffraction\n(GED)", fillcolor="#FFFFFF", fontcolor="#202124"]; xrd [label="X-ray Crystallography\n(XRD)", fillcolor="#FFFFFF", fontcolor="#202124"]; spectroscopy [label="Vibrational Spectroscopy\n(IR & Raman)", fillcolor="#FFFFFF", fontcolor="#202124"]; geom_gas [label="Determine Seesaw Geometry,\nBond Lengths/Angles", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; geom_solid [label="Determine Tetrameric Structure,\nUnit Cell", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; vib_modes [label="Identify Vibrational Modes", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges synthesis -> purification; purification -> gas_phase; purification -> solid_state; gas_phase -> ged -> geom_gas; solid_state -> xrd -> geom_solid; solid_state -> spectroscopy -> vib_modes; } General workflow for the synthesis and characterization of TeCl₄.

Handling and Safety

This compound is a hazardous and hygroscopic compound.[1][22] It is toxic, corrosive, and causes severe skin burns and eye damage.[23][24] It reacts with water and moisture in the air to form tellurium oxychloride and hydrochloric acid.[1][22] Therefore, it must be handled under an inert, dry atmosphere (e.g., in a glovebox) using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[23][25] Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials like strong oxidizing agents.[23][25]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. How do you find the geometry of TeC{{l}_{4}} using the VSEPR method? - askIITians [askiitians.com]

- 3. homework.study.com [homework.study.com]

- 4. learnool.com [learnool.com]

- 5. homework.study.com [homework.study.com]

- 6. youtube.com [youtube.com]

- 7. How do you find the geometry of TeCl4 using the VSEPR class 11 chemistry CBSE [vedantu.com]

- 8. homework.study.com [homework.study.com]

- 9. Gas-phase vibrational spectrum and molecular geometry of TeCl4 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. homework.study.com [homework.study.com]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. researchgate.net [researchgate.net]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. m.youtube.com [m.youtube.com]

- 16. Page loading... [guidechem.com]

- 17. (TeCl) 4 (TiCl 4 ) with isolated Te 4 Cl 16 and TiCl 4 molecules and second-harmonic-generation - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00284A [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Far-infrared spectra and structure of solid tellurium(IV) chloride, bromide, and iodide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. CAS 10026-07-0: this compound | CymitQuimica [cymitquimica.com]

- 23. ltschem.com [ltschem.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tellurium Tetrachloride and Tellurium Tetrabromide

Executive Summary

Tellurium tetrahalides, specifically this compound (TeCl₄) and Tellurium Tetrabromide (TeBr₄), are important reagents and precursors in inorganic and organometallic chemistry. Their utility in the synthesis of novel organotellurium compounds makes them valuable to researchers in materials science and drug development. This document provides a detailed technical comparison of their physical properties, chemical structure, synthesis, reactivity, and safety considerations. All quantitative data is summarized in comparative tables, and key experimental protocols and reaction pathways are described and visualized to facilitate a comprehensive understanding.

Physical and Chemical Properties

This compound and tetrabromide are crystalline solids under standard conditions, though their appearance, volatility, and other physical properties exhibit notable differences primarily due to the differing halogen. TeCl₄ is a pale yellow, hygroscopic solid, while TeBr₄ presents as yellow-orange to red crystals.[1][2] Their key properties are summarized for direct comparison in the table below.

| Property | This compound (TeCl₄) | Tellurium Tetrabromide (TeBr₄) |

| Molar Mass | 269.41 g/mol [1] | 447.22 g/mol [2] |

| Appearance | Hygroscopic pale yellow solid[1] | Yellow-orange crystals[2][3] |

| Density | 3.26 g/cm³ (solid)[1] | 4.3 g/cm³ (solid)[2] |

| Melting Point | 224 °C[1] | ~388 °C[4] |

| Boiling Point | 380 °C[1] | 414-420 °C (decomposes)[2] |

| Solubility | Soluble in anhydrous ethanol, toluene.[5] Reacts with water.[6][7] | Soluble in HBr, ether, glacial acetic acid.[2] Hydrolyzed by water.[2] |

| Volatility | Sublimes at 200 °C at 0.1 mmHg[8] | Can be sublimed in a vacuum at 300 °C[2] |

| CAS Number | 10026-07-0[1] | 10031-27-3[9] |

Molecular Structure

In the gaseous phase, both TeCl₄ and TeBr₄ exist as monomers with a seesaw molecular geometry, similar to SF₄.[1][8] This structure arises from the central tellurium atom having four bonding pairs and one lone pair of electrons.

In the solid state, however, these compounds adopt a more complex, tetrameric cubane-type cluster structure, consisting of a Te₄X₄ core (where X is Cl or Br) and three terminal halide ligands for each tellurium atom.[1][4][8] This results in each tellurium atom having a distorted octahedral coordination environment.[1][10] Molten TeCl₄ is ionic, dissociating into TeCl₃⁺ and Te₂Cl₁₀²⁻, whereas molten TeBr₄ dissociates into TeBr₃⁺ and Br⁻, which allows both to conduct electricity.[1][4]

Synthesis and Experimental Protocols

The synthesis of tellurium tetrahalides is typically achieved through the direct reaction of elemental tellurium with the corresponding halogen. The specific conditions and purification methods vary.

Synthesis of this compound (TeCl₄)

Method 1: Direct Chlorination [1][8] This is the most common laboratory and industrial method.

-

Reaction: Te + 2 Cl₂ → TeCl₄

-

Protocol:

-

Place powdered elemental tellurium in a reaction vessel.

-

Introduce dry chlorine gas into the vessel.

-

The reaction is initiated with gentle heating.

-

The resulting crude TeCl₄ is a molten liquid at the reaction temperature and is purified by distillation.

-

Method 2: Using Sulfuryl Chloride (SO₂Cl₂) or Iodine Trichloride (ICl₃) [1][11][12] These methods offer alternatives to using gaseous chlorine.

-

Reaction (with SO₂Cl₂): Te + 2 SO₂Cl₂ → TeCl₄ + 2 SO₂

-

Protocol (with ICl₃): [12]

-

Seal elemental tellurium and iodine trichloride in an evacuated glass ampoule.

-

Place the ampoule in a horizontal tube furnace with a temperature gradient (e.g., 250°C to 100°C).

-

The TeCl₄ product forms as yellow-green crystals in the cooler zone of the ampoule via a chemical vapor transport reaction. This process typically takes several days but yields high-purity crystals.

-

Synthesis of Tellurium Tetrabromide (TeBr₄)

Method: Direct Bromination [2][3] Similar to the chlorination process, this involves the direct combination of the elements.

-

Reaction: Te + 2 Br₂ → TeBr₄

-

Protocol: [13]

-

Place powdered elemental tellurium in a reaction tube.

-

Pass a stream of dry nitrogen gas, saturated with bromine vapor, over the tellurium powder.

-

The reaction proceeds to form TeBr₄. The product can be purified by sublimation under vacuum.[2]

-

Reactivity and Applications in Organic Synthesis

Both TeCl₄ and TeBr₄ are versatile reagents, serving as gateways to a wide range of organotellurium compounds.[1] Their primary application in organic synthesis involves electrophilic addition to unsaturated carbon-carbon bonds.

Reactions with Alkenes and Alkynes

Both tetrahalides add to alkenes and alkynes, typically following Markovnikov regioselectivity.[14]

-

This compound: Reacts with alkenes to yield trichloro-(2-chloroalkyl)-λ⁴-tellanes.[1][8][15] These adducts are stable and can be isolated. The tellurium moiety can subsequently be removed with a reducing agent like sodium sulfide, making this a method for vicinal dichlorination.[1]

-

Tellurium Tetrabromide: Undergoes similar addition reactions. For example, it reacts with styrene in the presence of methanol to yield tribromo[(2-methoxy-2-phenyl)-ethyl]-λ⁴-tellane.[16]

The reaction with alkynes also proceeds readily, often with anti-addition stereochemistry.[11][16]

Reactions with Arenes

Electron-rich aromatic compounds react with TeCl₄ to form aryl tellurium compounds.[1][8] For instance, anisole reacts to give TeCl₂(C₆H₄OMe)₂, which can be reduced to the corresponding diaryl telluride.[1] This provides a direct route to functionalized aryl tellurides.

Use in Cyclization Reactions

TeCl₄ can act as a bis-electrophile, enabling double-electrophilic cyclization reactions to form tellurium-containing heterocycles, such as tellurophenes.[1][17]

Safety and Handling

Both this compound and tetrabromide are hazardous materials and must be handled with appropriate precautions in a well-ventilated fume hood.

| Hazard | This compound (TeCl₄) | Tellurium Tetrabromide (TeBr₄) |

| Primary Hazards | Toxic, corrosive, respiratory irritant.[1][18] | Corrosive, toxic.[4][9] |

| Toxicity | Causes severe skin burns and eye damage.[18][19] Inhalation may cause chemical pneumonitis.[7] The LC₅₀ in rat astrocytes was found to be 62.5μM.[20] The immediately dangerous to life or health (IDLH) concentration is 25 mg/m³ as Te.[18][21] | Causes severe skin burns and eye damage.[9] Toxic if swallowed and fatal if inhaled.[22] Bromine itself is a powerful oxidizing agent that can cause tissue damage.[9] |

| Reactivity Hazards | Reacts with water/moisture to release corrosive hydrogen chloride (HCl) gas.[1][7] Forms explosive nitride complexes with ammonia. | Reacts with water.[2][13] Forms explosive nitride complexes with ammonia.[23] |

| Handling | Store in a dry, inert atmosphere. Wear protective gloves, clothing, and eye/face protection.[19] | Store in a dry, tightly closed container.[2] Wear appropriate personal protective equipment, including respiratory protection.[22] |

| First Aid (Skin) | Immediately wash with soap and water; remove contaminated clothing and seek medical attention.[19] | Rinse skin with water/shower; remove contaminated clothing and seek immediate medical attention.[22] |

| First Aid (Eyes) | Flush with water for several minutes and seek immediate medical attention.[19] | Rinse cautiously with water for several minutes and seek immediate medical attention.[22] |

Conclusion

This compound and tellurium tetrabromide are structurally similar compounds that serve as fundamental building blocks in organotellurium chemistry. While both undergo characteristic electrophilic addition reactions, their physical properties, such as melting point and density, differ significantly due to the halogen's size and electronegativity. TeCl₄ is generally more volatile and has seen broader documentation in synthetic applications. The choice between TeCl₄ and TeBr₄ will depend on the desired reactivity, the specific functional groups to be introduced, and the required reaction conditions. Due to their toxicity and reactivity with moisture, both compounds demand careful handling and storage by trained personnel.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tellurium Tetrabromide [drugfuture.com]

- 3. Tellurium(IV) bromide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. Tellurium tetrabromide - Wikipedia [en.wikipedia.org]

- 5. xunjiesemimaterials.com [xunjiesemimaterials.com]

- 6. CAS 10026-07-0: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. assignmentpoint.com [assignmentpoint.com]

- 9. Tellurium tetrabromide | Br4Te | CID 82311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. researchgate.net [researchgate.net]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 13. TELLURIUM TETRABROMIDE | 10031-27-3 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 18. This compound | Cl4Te | CID 61443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. ltschem.com [ltschem.com]

- 20. This compound and diphenyl ditelluride cause cytotoxicity in rat hippocampal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tellurium compounds - IDLH | NIOSH | CDC [cdc.gov]

- 22. assets.thermofisher.cn [assets.thermofisher.cn]

- 23. TELLURIUM COMPOUND, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comparative Analysis of the Reactivity of Tellurium Tetrachloride and Selenium Tetrachloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium tetrachloride (TeCl₄) and selenium tetrachloride (SeCl₄), as members of the Group 16 tetrachlorides, exhibit a fascinating and often divergent range of chemical reactivities. While sharing a common central atom group, the subtle differences in their electronic structures, atomic sizes, and bond energies lead to distinct behaviors in various chemical transformations. This technical guide provides a comprehensive comparison of the reactivity of TeCl₄ and SeCl₄, with a focus on their structural disparities, Lewis acidity, and reactions with organic substrates. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who utilize these reagents in their work.

Structural and Physical Properties: A Foundation for Reactivity Differences

The solid-state structures of TeCl₄ and SeCl₄ are a key determinant of their reactivity. Both compounds exist as tetrameric cubane-type clusters, with the general formula [ECl₃⁺Cl⁻]₄ (where E = Te, Se).[1][2] This ionic formulation, where the central atom is part of a pyramidal [ECl₃]⁺ cation, significantly influences their behavior in solution and their Lewis acidic properties. Molten TeCl₄ is ionic, dissociating into TeCl₃⁺ and Te₂Cl₁₀²⁻.[3] In the gas phase, both adopt a seesaw molecular geometry.[3][4]

A summary of the key physical properties of TeCl₄ and SeCl₄ is presented in Table 1. The higher melting and boiling points of TeCl₄ suggest stronger intermolecular forces compared to SeCl₄.

| Property | This compound (TeCl₄) | Selenium Tetrachloride (SeCl₄) |

| Molar Mass | 269.41 g/mol [3] | 220.77 g/mol [4] |

| Appearance | Pale yellow, hygroscopic solid[3] | White to yellow crystalline solid[4] |

| Melting Point | 224 °C[3] | Sublimes at ~196 °C[4] |

| Boiling Point | 380 °C[3] | - |

| Density (solid) | 3.26 g/cm³[3] | 2.6 g/cm³[4] |

| Solid-State Structure | Tetrameric cubane-type cluster, [TeCl₃⁺Cl⁻]₄[1][2] | Tetrameric cubane-type cluster, [SeCl₃⁺Cl⁻]₄[1][2] |

| Gaseous Phase Structure | Seesaw[3] | Seesaw[4] |

Lewis Acidity: A Tale of Two Chalcogens

Both TeCl₄ and SeCl₄ act as Lewis acids, readily accepting electron pairs from donor molecules. This property is central to their role in catalysis and organic synthesis. While direct comparative studies on their Lewis acidity are scarce, available data suggests that TeCl₄ is a stronger Lewis acid than SeCl₄.

A study comparing the Lewis acidity of TeCl₄ and SnCl₄ towards substituted anilines in dioxane found that TeCl₄ is a stronger Lewis acid than SnCl₄.[5] Although a direct comparison with SeCl₄ was not made in this study, the greater polarizability and larger atomic radius of tellurium compared to selenium would suggest that TeCl₄ can better accommodate the negative charge upon adduct formation, thus exhibiting stronger Lewis acidity.

The Lewis acidic character is fundamental to their interaction with various functional groups, influencing reaction pathways and product distributions.

Caption: Comparative Lewis acidity of TeCl₄ and SeCl₄.

Reactivity Towards Water: Hydrolysis

Both this compound and selenium tetrachloride are sensitive to moisture and undergo hydrolysis. However, the nature and products of their hydrolysis reactions differ.

TeCl₄ hydrolyzes in moist air to form tellurium oxychloride (TeOCl₂), which upon further reaction with excess water, yields tellurous acid (H₂TeO₃).[3]

Reaction of TeCl₄ with Water: TeCl₄ + H₂O → TeOCl₂ + 2HCl TeOCl₂ + H₂O → H₂TeO₃ + 2HCl

Selenium tetrachloride reacts with water to produce selenous acid (H₂SeO₃) and hydrochloric acid.[4]

Reaction of SeCl₄ with Water: SeCl₄ + 3H₂O → H₂SeO₃ + 4HCl

Caption: Hydrolysis pathways of TeCl₄ and SeCl₄.